molecular formula C6H7ClN2O2S B580449 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine CAS No. 1289385-30-3

4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine

Cat. No.: B580449
CAS No.: 1289385-30-3
M. Wt: 206.644
InChI Key: XVHGAYFHSUGKFZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their presence in nucleic acids and various pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methylsulfinyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine typically involves the chlorination of 4,6-dimethoxypyrimidine followed by the introduction of the methylsulfinyl group. One common method involves the reaction of 4,6-dimethoxypyrimidine with N-chlorosuccinimide (NCS) to form 4-chloro-6-methoxypyrimidine. This intermediate is then treated with a methylsulfinylating agent under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and methylsulfinylation reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrimidine.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

    Reduction: 4-Hydro-6-methoxy-2-(methylsulfinyl)pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The chlorine and methoxy groups enhance its ability to bind to enzymes and receptors, while the methylsulfinyl group can undergo redox reactions that modulate its activity. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylsulfinylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-11-5-3-4(7)8-6(9-5)12(2)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGAYFHSUGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693786
Record name 4-Chloro-2-(methanesulfinyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-30-3
Record name 4-Chloro-2-(methanesulfinyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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